Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate
Description
Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate (CAS: listed under registration data in ) is a sulfonate derivative characterized by a nitrophenoxy substituent. The compound’s structure includes a propane sulfonate backbone linked to a 4-methyl-2-nitrophenoxy group. Nitro groups are electron-withdrawing, which may influence solubility, reactivity, and environmental persistence.
Properties
CAS No. |
79817-52-0 |
|---|---|
Molecular Formula |
C10H12NNaO6S |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
sodium;3-(4-methyl-2-nitrophenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C10H13NO6S.Na/c1-8-3-4-10(9(7-8)11(12)13)17-5-2-6-18(14,15)16;/h3-4,7H,2,5-6H2,1H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
NYUMEYVVSINMIU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCS(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate typically involves the reaction of 4-methyl-2-nitrophenol with 3-chloropropanesulfonic acid sodium salt under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the nitrophenoxy group.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate is a chemical compound with the molecular formula C10H12NNaO7S and a molecular weight of approximately 296.26 g/mol. It is characterized by a sulfonate group, which enhances its water solubility, and a nitrophenoxy group, which contributes to its reactivity and biological activity. The compound is commonly identified by its CAS number 79817-52-0.
Applications
This compound is primarily utilized in organic synthesis and biochemical research.
Organic Synthesis
- It serves as a reagent in the synthesis of complex organic molecules.
Biochemical Research
- It is used as a model compound for interaction studies involving enzymes or receptors. Preliminary studies suggest potential interactions with various biological systems.
Structural Similarities
This compound shares structural similarities with other compounds, including:
- Sodium 3-(4-nitrophenoxy)propanesulphonate: Lacks methyl substitution on the aromatic ring.
- Sodium 4-(methylthio)phenylsulfonate: Contains a thioether group instead of nitro.
- Sodium p-toluenesulfonate: Simple sulfonic acid derivative.
It is unique due to its combination of a nitro group and a sulfonate moiety, enhancing its solubility and reactivity compared to similar compounds without these features. Its distinct structure allows for specific applications in organic synthesis and biological studies that may not be achievable with other sulfonated compounds.
Additional Information
Mechanism of Action
The mechanism of action of Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in various chemical reactions, leading to the modulation of biological pathways. The sulphonate group enhances the compound’s solubility and facilitates its interaction with aqueous environments.
Comparison with Similar Compounds
Sodium 3-[[(Dimethylamino)thioxomethyl]thio]propanesulphonate (DPS, CAS 18880-36-9)
Molecular Formula : C₆H₁₂NNaO₃S₃
Molecular Weight : 265.35 g/mol
Key Features :
- Contains a dithiocarbamate group (-SC(S)N(CH₃)₂) instead of a nitrophenoxy group.
- Acts as a brightener and accelerator in copper electroplating, particularly in through-silicon via (TSV) technology .
- Higher sulfur content contributes to its role in stabilizing metal deposition processes.
Physical Properties : Density ~1.48 g/cm³, boiling point 245.5°C .
Sodium 3-(4-Nonylphenoxy)propanesulphonate
Molecular Formula: Not explicitly stated, but inferred as C₂₁H₃₅NaO₄S (nonylphenoxy chain). Key Features:
- Features a long hydrophobic nonylphenoxy chain, enhancing surfactant properties.
- Used in industrial applications requiring detergency or emulsification . Environmental Concerns: Nonylphenol derivatives are known endocrine disruptors, raising regulatory restrictions .
| Parameter | This compound | Sodium 3-(4-Nonylphenoxy)propanesulphonate |
|---|---|---|
| Hydrophobicity | Moderate (nitro group) | High (nonyl chain) |
| Regulatory Status | Limited data | Restricted due to toxicity |
Sodium 2-Methyl-2-[(1-Oxoallyl)amino]propanesulphonate
CAS : 5165-97-9
Key Features :
- Contains an α,β-unsaturated carbonyl group (oxoallyl), increasing reactivity.
- Classified as a vPvM (very Persistent, very Mobile) substance with a half-life of 19 days in water .
Disodium 3,3'-Dithiobis[propanesulphonate]
Key Features :
- A dimeric sulfonate with a disulfide bond (-S-S-).
- Used in biochemical applications (e.g., electrophoresis) .
Environmental Impact : High aquatic toxicity; requires careful disposal to avoid water contamination .
Data Table: Comparative Overview
Q & A
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